methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate
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Overview
Description
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of an indole ring, a fluorobenzyl group, and a carboxamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Amidation Reaction: The carboxamido linkage is formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl(S)-2-(1-(4-chlorobenzyl)-1H-indole-3-carboxamido)pentanoate
- Methyl(S)-2-(1-(4-bromobenzyl)-1H-indole-3-carboxamido)pentanoate
- Methyl(S)-2-(1-(4-methylbenzyl)-1H-indole-3-carboxamido)pentanoate
Uniqueness
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1 |
InChI Key |
NJKBTNATMCPTGH-IBGZPJMESA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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